molecular formula C9H8BrFO B13591231 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol

Cat. No.: B13591231
M. Wt: 231.06 g/mol
InChI Key: UGKYBRMQNKUXJI-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H8BrFO. It is characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-5-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
  • 1-(2-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Fluorophenyl)cyclopropan-1-ol

Comparison: 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of bromine at the 2-position and fluorine at the 5-position may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrFO/c10-8-2-1-6(11)5-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

UGKYBRMQNKUXJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)Br)O

Origin of Product

United States

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